

Pluracidomycin C1: A Technical Overview of a Potent Carbapenem Antibiotic

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Compound of Interest

Compound Name: *Pluracidomycin C1*

Cat. No.: *B15560714*

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Abstract

Pluracidomycin C1 is a member of the carbapenem class of β -lactam antibiotics, recognized for its activity against a range of Gram-positive and Gram-negative bacteria. A key characteristic of **Pluracidomycin C1** is its ability to inhibit β -lactamase enzymes, which are a primary mechanism of bacterial resistance to β -lactam antibiotics. This technical guide provides a comprehensive overview of the chemical identity, biological activity, and mechanism of action of **Pluracidomycin C1**, tailored for professionals in the field of drug development and microbiology.

Chemical Identity

Property	Value
CAS Number	82138-66-7[1]
Molecular Formula	$C_{10}H_{13}NO_{10}S_2$
IUPAC Name	(5R)-7-oxo-3-(sulfomethyl)-6-[(1S)-1-(sulfooxy)ethyl]-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

Note: The IUPAC name is based on the structural similarity to other pluracidomycins, as a definitive name for the C1 variant with CAS number 82138-66-7 is not readily available in the

searched literature. The provided name reflects the core carbapenem structure with its specific substituents.

Biological Activity

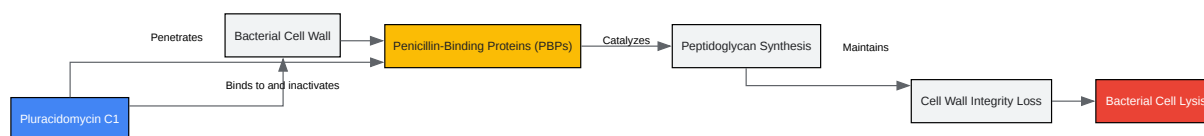
Pluracidomycin C1 demonstrates a broad spectrum of antibacterial activity. As a carbapenem, its primary mechanism of action involves the inhibition of bacterial cell wall synthesis. This is achieved through the covalent binding to and inactivation of essential penicillin-binding proteins (PBPs), which are enzymes responsible for the final steps of peptidoglycan synthesis. The disruption of this process leads to the weakening of the cell wall and ultimately, cell lysis.

A significant feature of **Pluracidomycin C1** is its role as a β -lactamase inhibitor. β -lactamase enzymes produced by resistant bacteria hydrolyze the β -lactam ring of many antibiotics, rendering them ineffective. By inhibiting these enzymes, **Pluracidomycin C1** can protect other β -lactam antibiotics from degradation, thereby restoring their efficacy.

While specific Minimum Inhibitory Concentration (MIC) values for **Pluracidomycin C1** against a wide array of bacterial strains are not detailed in the readily available literature, its classification as a carbapenem suggests activity against a spectrum of pathogens commonly susceptible to this class of antibiotics.

Mechanism of Action

The antibacterial effect of **Pluracidomycin C1** is rooted in its interaction with bacterial penicillin-binding proteins (PBPs). The workflow of this interaction can be summarized as follows:



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Caption: Mechanism of Action of **Pluracidomycin C1** on Bacterial Cell Wall Synthesis.

Experimental Protocols

Detailed experimental protocols for the synthesis and specific biological assays of **Pluracidomycin C1** are not extensively available in the public domain. However, general methodologies for assessing β -lactamase inhibition and antibacterial susceptibility are applicable.

General Protocol for β -Lactamase Inhibition Assay

A common method to assess the β -lactamase inhibitory activity of a compound like **Pluracidomycin C1** involves a spectrophotometric assay using a chromogenic β -lactam substrate, such as nitrocefin. The hydrolysis of nitrocefin by β -lactamase results in a color change that can be monitored over time.

Materials:

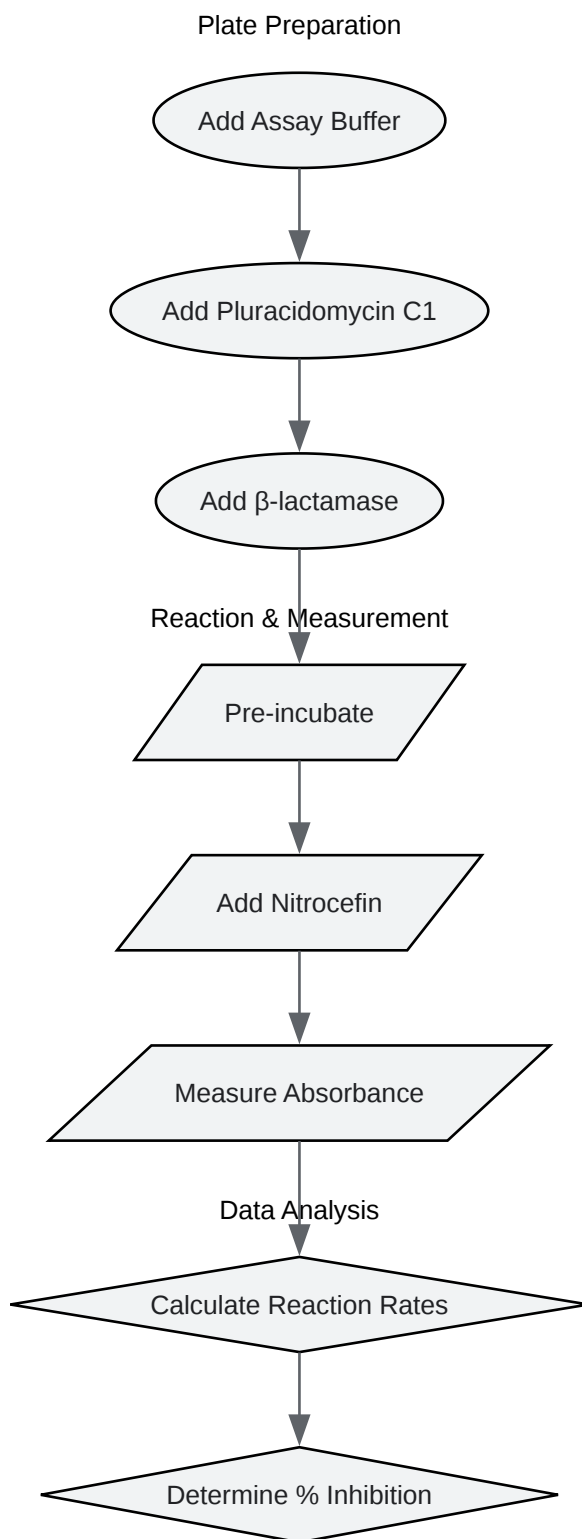
- β -lactamase enzyme solution
- Nitrocefin solution
- **Pluracidomycin C1** (or test inhibitor) solution at various concentrations
- Assay buffer (e.g., phosphate buffer, pH 7.0)
- 96-well microplate
- Microplate reader

Procedure:

- In a 96-well plate, add the assay buffer.
- Add the **Pluracidomycin C1** solution to the designated wells.
- Add the β -lactamase enzyme solution to all wells except the negative control.
- Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period.
- Initiate the reaction by adding the nitrocefin solution to all wells.

- Immediately measure the absorbance at the appropriate wavelength (e.g., 486 nm for nitrocefin) at regular intervals using a microplate reader.
- The rate of hydrolysis is determined by the change in absorbance over time. The inhibitory effect of **Pluracidomycin C1** is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

The logical workflow for this experimental setup can be visualized as follows:



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Caption: Experimental Workflow for β -Lactamase Inhibition Assay.

Conclusion

Pluracidomycin C1 is a noteworthy carbapenem antibiotic with the dual capacity to exert direct antibacterial effects through the inhibition of cell wall synthesis and to counteract a key bacterial resistance mechanism by inhibiting β -lactamases. Further research to elucidate its full spectrum of activity, detailed kinetic parameters of enzyme inhibition, and in vivo efficacy is warranted to fully realize its therapeutic potential. The information provided in this guide serves as a foundational resource for scientists and researchers engaged in the discovery and development of novel antimicrobial agents.

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References

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